molecular formula C12H15BrN2OS B14904884 n-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide

n-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide

Cat. No.: B14904884
M. Wt: 315.23 g/mol
InChI Key: SGOFCBVISWRDHQ-UHFFFAOYSA-N
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Description

N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide is a thiazolidine-based carboxamide derivative featuring a 2-bromobenzyl substituent and an N-methyl group. The thiazolidine ring, a five-membered saturated heterocycle containing nitrogen and sulfur, is central to its structure.

Properties

Molecular Formula

C12H15BrN2OS

Molecular Weight

315.23 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-N-methyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C12H15BrN2OS/c1-15(12(16)11-7-17-8-14-11)6-9-4-2-3-5-10(9)13/h2-5,11,14H,6-8H2,1H3

InChI Key

SGOFCBVISWRDHQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Br)C(=O)C2CSCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide typically involves the reaction of 2-bromobenzylamine with N-methylthiazolidine-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium iodide (NaI) or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding substituted benzyl derivatives.

Scientific Research Applications

N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Research Findings and Hypotheses

Bromine Position : The 2-bromobenzyl group in the target compound may reduce melting points compared to 4-bromo analogs due to steric effects, as seen in 4k vs. 4m .

Hydrogen Bonding : Unlike thiocarbamates (1 ), the target lacks thioamide tautomerism, likely reducing N-H···S interactions and altering solubility .

Biological Activity : Thiazolidine-2,4-diones in exhibit antimicrobial properties; the target’s carboxamide group may confer similar activity, though further testing is required .

Synthetic Feasibility : High yields (>89%) for brominated thiazolidines (4j–4o ) suggest feasible synthesis of the target compound .

Biological Activity

N-(2-Bromobenzyl)-N-methylthiazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes current research findings, case studies, and experimental data regarding its biological activity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thiazolidines, which are characterized by a five-membered ring containing sulfur and nitrogen. The specific structure includes a bromobenzyl substituent that may influence its biological interactions.

Synthesis Methodology

The synthesis typically involves the reaction of thiazolidine derivatives with various bromobenzyl compounds under controlled conditions. The synthetic pathway often follows these steps:

  • Formation of the thiazolidine ring.
  • Bromination of the benzyl group.
  • Introduction of the carboxamide functional group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.

  • In Vitro Studies :
    • The compound has demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer) cells. For instance, IC50 values for related thiazolidine derivatives have been reported in the range of 13.56 to 17.8 μM, indicating promising anti-proliferative effects .
    • Flow cytometric analysis revealed that certain derivatives could induce apoptosis, with increased levels of pro-apoptotic proteins such as BAX and decreased levels of anti-apoptotic proteins like Bcl-2 .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor:

  • Tyrosinase Inhibition : Thiazolidine derivatives have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin production. Structural modifications at position 2 of the thiazolidine ring have been shown to enhance inhibitory activity .

Case Studies and Experimental Findings

Several studies have provided insights into the biological activities of this compound:

  • Cytotoxicity Assessment :
    • A study evaluated various thiazolidine derivatives against MCF-7 cells and found that modifications significantly affected cytotoxicity profiles.
    • The compound's mechanism was linked to cell cycle arrest at the G1 phase, leading to increased apoptosis rates .
  • Molecular Docking Studies :
    • Computational analyses have been employed to predict binding affinities and interactions with target proteins such as VEGFR-2, suggesting that structural features contribute to its biological efficacy .
  • Toxicity Evaluation :
    • Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicated favorable profiles for some derivatives, supporting their potential for therapeutic development .

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